Triisopropylsilane
Overview
Description
Triisopropylsilane is an organosilicon compound with the chemical formula C9H22Si. It is characterized by its three isopropyl groups attached to a central silicon atom. This structure imparts unique physical and chemical properties, making it a valuable reagent in organic synthesis. The compound is a colorless liquid at room temperature, with a mild, distinct odor. This compound is frequently employed in laboratories and industrial settings due to its ability to act as a mild reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropylsilane can be synthesized through the reaction of isopropylmagnesium chloride with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining strict reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Triisopropylsilane is widely used in reduction reactions. It is particularly effective in the reduction of azides, nitro groups, and sulfoxides. Additionally, it is employed in the deprotection of silyl ethers and radical-mediated processes .
Common Reagents and Conditions
Reduction of Azides: this compound is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce azides to amines.
Reduction of Nitro Groups: The compound can reduce nitro groups to amines under mild conditions.
Cleavage of Silyl Ethers: This compound is used in conjunction with trifluoroacetic acid to cleave silyl ethers.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and deprotected molecules, depending on the specific reaction and conditions used .
Scientific Research Applications
Triisopropylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent in various organic synthesis reactions, including the reduction of functional groups and deprotection of silyl ethers.
Peptide Synthesis: this compound is employed as a scavenger in peptide synthesis, particularly in the deprotection of peptide groups.
Radical-Mediated Reactions: The compound is used in radical-mediated reactions to facilitate the formation of desired products.
Biological Research: In biological research, this compound is used to study the reduction of specific functional groups in biomolecules.
Mechanism of Action
Triisopropylsilane exerts its effects primarily through its ability to donate hydride ions. The silicon-hydrogen bond in this compound is less reactive compared to other hydrosilanes, allowing for selective reductions. The steric bulk provided by the isopropyl groups around the silicon center influences the selectivity of reactions, preventing over-reduction and enabling selective reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Another hydrosilane used in reduction reactions but with higher reactivity compared to triisopropylsilane.
Triethylsilane: Similar to this compound but with different steric properties due to the ethyl groups.
Triphenylsilane: Used in similar applications but with different reactivity and selectivity due to the phenyl groups.
Uniqueness
This compound is unique due to its combination of mild reducing properties and high selectivity. The steric hindrance provided by the isopropyl groups allows for controlled and selective reductions, making it a valuable reagent in complex synthetic pathways .
Properties
IUPAC Name |
tri(propan-2-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJXDYKQMRNUSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-79-6 | |
Record name | Triisopropylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6485-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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